molecular formula C20H26N2O4 B3582370 7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate

7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate

Cat. No.: B3582370
M. Wt: 358.4 g/mol
InChI Key: FPLYJURPYAOZDR-UHFFFAOYSA-N
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Description

7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate is a bis-carbamate derivative of naphthalene, featuring two N,N-diethylcarbamate groups at positions 2 and 7 of the naphthalene ring. Carbamates are esters of carbamic acid (NH₂COOH) and are widely studied for their biological activity, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

[7-(diethylcarbamoyloxy)naphthalen-2-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-21(6-2)19(23)25-17-11-9-15-10-12-18(14-16(15)13-17)26-20(24)22(7-3)8-4/h9-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLYJURPYAOZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate typically involves multiple steps. One common method includes the reaction of naphthalene-2-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 7-[(diethylcarbamoyl)oxy]naphthalen-2-ol, which is then further reacted with N,N-diethylcarbamate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or diethylcarbamoyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, reduced naphthalene derivatives, and various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Compounds similar to 7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate have been investigated for their ability to inhibit specific proteins involved in cancer cell survival. For instance, studies on MCL-1 inhibitors suggest that modifications to the naphthalene core can enhance binding affinity to target proteins, potentially leading to effective cancer therapies .
  • Neurotransmitter Interaction :
    • Research indicates that carbamate derivatives may interact with neurotransmitter systems, which could be explored for therapeutic applications in neurodegenerative diseases. The specific interactions and mechanisms of action require further investigation but show promise based on structural similarities with known active compounds.

Agricultural Applications

  • Pesticide Development :
    • The structural characteristics of carbamates make them suitable candidates for developing pesticides and herbicides. Their ability to disrupt biological processes in pests can lead to effective pest control solutions while minimizing environmental impact .
  • Environmental Persistence :
    • Studies on the environmental behavior of similar compounds indicate varying degrees of toxicity and persistence, which are critical factors in evaluating their safety as agricultural chemicals. Understanding these properties can help in designing safer alternatives that degrade more readily in the environment.

Case Study 1: Anticancer Properties

A recent study explored analogs of naphthalene derivatives as MCL-1 inhibitors, demonstrating that structural modifications can significantly enhance their efficacy against cancer cells. The findings suggest that this compound could be a candidate for further development in this area .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental persistence of carbamate pesticides highlighted the importance of understanding their degradation pathways. This study emphasized that optimizing chemical structures could lead to safer agricultural practices by reducing long-term environmental toxicity .

Mechanism of Action

The mechanism of action of 7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple biological systems.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Naphthalenyl Carbamates

Compound Name Substituents (Position) Key Functional Groups Reported Activity Reference
Target Compound N,N-diethylcarbamate (2,7) Carbamate (×2) N/A*
N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide Phenylcarbamoyl (1), hydroxyl (2) Carboxamide, hydroxyl Antimycobacterial (MIC: 8 µg/mL)
O-1-(Phenylcarbamothioyl)naphthalen-2-yl N,N-diethylcarbamate Thiocarbamate (1), carbamate (2) Thiocarbamate, carbamate Structural data only

Note: Specific biological data for the target compound are unavailable in the provided evidence.

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C)
Target Compound ~418.5 ~3.5 N/A
N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide 324.3 2.8 180–182
O-1-(Phenylcarbamothioyl)naphthalen-2-yl N,N-diethylcarbamate 438.5 4.1 102–104

Biological Activity

7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene ring system substituted with a diethylcarbamoyl group and a carbamate moiety. The structural formula can be represented as:

C16H20N2O3C_{16}H_{20}N_{2}O_{3}

This configuration is significant as it influences the compound's interaction with biological targets.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects in various cell lines. A study utilizing V79 Chinese hamster fibroblast cells demonstrated that exposure to sodium diethyldithiocarbamate (DETC), a related compound, resulted in increased oxidative stress and apoptosis, suggesting a potential mechanism of action through redox state imbalance and mitochondrial dysfunction .

Table 1: Cytotoxic Effects of DETC on V79 Cells

Treatment Concentration (µM)Cell Viability (%)Protein Carbonyls (nmol/mg protein)TBARS (nmol/100 mg protein)
Control1002.431 ± 0.61257 ± 9
100952.316 ± 0.69867 ± 25
200703.404 ± 0.689*100 ± 4*

*Statistical significance at P < 0.05 compared to control.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress by increasing lipid peroxidation and protein oxidation, leading to cellular damage.
  • Inhibition of Antioxidant Enzymes : The modulation of intracellular glutathione levels has been linked to the cytotoxic effects observed, where depletion of GSH enhances sensitivity to oxidative damage .
  • Apoptosis : The induction of apoptosis through mitochondrial pathways has been observed, with increased levels of apoptotic markers following treatment with related compounds .

Case Studies

A notable study investigated the effects of diethylcarbamoyl derivatives on cancer cell lines, revealing significant cytotoxicity in breast cancer cells while sparing normal cell lines . This selectivity suggests potential therapeutic applications in oncology.

Table 2: Selective Cytotoxicity of Diethylcarbamoyl Derivatives

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)255
HEK293 (Normal)125-

Therapeutic Applications

Given its biological activity, there is potential for the development of this compound as an anticancer agent or in the treatment of diseases characterized by oxidative stress. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the pathways involved in its action.
  • Formulation Development : For optimal delivery methods in therapeutic settings.

Q & A

Q. Mitigation strategies :

  • Purification : Use silica gel chromatography with gradient elution (10–30% ethyl acetate in hexane).
  • Reaction monitoring : Track progress via TLC or in situ FTIR to ensure complete conversion.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

What computational methods are suitable for studying the reaction mechanism and electronic properties of this compound?

Advanced Research Question
Mechanistic insights :

  • Density Functional Theory (DFT) : Calculate activation energies for carbamoylation steps (B3LYP/6-31G* basis set).
  • Transition state analysis : Identify intermediates using Gaussian or ORCA software.

Q. Electronic properties :

  • Frontier Molecular Orbital (FMO) analysis : Predict reactivity sites (HOMO/LUMO gaps).
  • Solvent effects : Use COSMO-RS to model solvation energies in DMF or THF.

Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) .

How can researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question
Screening methodologies :

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorometric assays (e.g., Ellman’s reagent for AChE).
  • Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7).
  • Receptor binding : Radioligand displacement assays for GPCR targets.

Data interpretation : Use IC₅₀ values and dose-response curves. Pair with molecular docking (AutoDock Vina) to predict binding modes to biological targets .

What strategies are effective for studying the compound’s stability under varying storage and reaction conditions?

Advanced Research Question
Stability studies :

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproducts.
  • Hydrolytic stability : Incubate in buffered solutions (pH 4–9) and track degradation kinetics.

Storage recommendations : Store in amber vials at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation .

How can this compound serve as a building block in drug discovery?

Advanced Research Question
Applications :

  • Pharmacophore modification : Introduce substituents (e.g., halogens, alkyl chains) via Suzuki coupling or nucleophilic aromatic substitution.
  • Prodrug development : Hydrolyze carbamates in vivo to release active moieties.
  • Polymer chemistry : Incorporate into biodegradable polymers for drug delivery.

Case studies : Analogous naphthalene carbamates show antimalarial and antitumor activity, guiding target-oriented synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate
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7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.